molecular formula C11H8ClIN2O2 B8735758 1-(4-Chlorophenoxy)methyl-5-iodopyrimidin-2-one CAS No. 83768-03-0

1-(4-Chlorophenoxy)methyl-5-iodopyrimidin-2-one

Cat. No. B8735758
CAS RN: 83768-03-0
M. Wt: 362.55 g/mol
InChI Key: NJMMDQFIDIDMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)methyl-5-iodopyrimidin-2-one is a useful research compound. Its molecular formula is C11H8ClIN2O2 and its molecular weight is 362.55 g/mol. The purity is usually 95%.
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properties

CAS RN

83768-03-0

Molecular Formula

C11H8ClIN2O2

Molecular Weight

362.55 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C11H8ClIN2O2/c12-8-1-3-10(4-2-8)17-7-15-6-9(13)5-14-11(15)16/h1-6H,7H2

InChI Key

NJMMDQFIDIDMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=C(C=NC2=O)I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in a manner similar to that described in Example 6, by adding a solution of 1-chloromethoxy-4-chlorobenzene (see Preparation 3) (10 mmol) in dichloromethane (10 ml) to a solution of 5-iodopyrimidin-2-one (10 mmol) and triethylamine (10 mmol) in dichloromethane (50 ml), and heating the resultant mixture under reflux for 3 h. The product, 2.05 g (56%), consisted of the N- and O-isomers in the ratio 4:1. The O-isomer was removed from the product by extraction with acetone and the remaining N-isomer was recrystallized from EtOAc; m.p. 216° C. (Found C36.64; H2.24 Calc. for C11H8ClIN2O2 : C36 44; H2.23) 1H NMR (DMSO-d6 /CDCl3): δ 5.85 (CH2), 6.9-7.5 (Ph), 8.68 and 8.82 (H-4 and H-6, respectively, J 3 Hz). IR (KBr) 1650 cm-1 (CO). MS (70 eV, m/z (% rel. int.)): 362 (37,M) 235 (100), 222 (6), 108 (22).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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